

An In-Depth Technical Guide to the Spectroscopic Analysis of N-Cyclohexylmaleimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Cyclohexylmaleimide**

Cat. No.: **B155184**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **N-Cyclohexylmaleimide**. The information presented herein is intended to support research and development activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and FT-IR analysis of **N-Cyclohexylmaleimide**. This structured presentation allows for straightforward comparison and reference.

Table 1: ^1H NMR Spectroscopic Data for **N-Cyclohexylmaleimide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.66	s	2H	-	HC=CH
4.05	tt	1H	12.4, 3.8	N-CH
1.98 - 1.88	m	2H	-	Cyclohexyl CH ₂
1.78 - 1.68	m	2H	-	Cyclohexyl CH ₂
1.65 - 1.55	m	1H	-	Cyclohexyl CH ₂
1.40 - 1.15	m	5H	-	Cyclohexyl CH ₂

s = singlet, tt = triplet of triplets, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for **N-Cyclohexylmaleimide**

Chemical Shift (δ) ppm	Assignment
171.2	C=O
134.1	HC=CH
51.5	N-CH
29.8	Cyclohexyl CH ₂
26.2	Cyclohexyl CH ₂
25.1	Cyclohexyl CH ₂

Table 3: Mass Spectrometry Data for **N-Cyclohexylmaleimide**

m/z	Relative Intensity (%)	Assignment
179	45	[M] ⁺
150	12	[M - C ₂ H ₅] ⁺
122	20	[M - C ₄ H ₇] ⁺
110	100	[M - C ₅ H ₉] ⁺
96	60	[C ₆ H ₁₀ N] ⁺
83	25	[C ₆ H ₁₁] ⁺
55	55	[C ₄ H ₇] ⁺

Table 4: FT-IR Spectroscopic Data for **N-Cyclohexylmaleimide**

Wavenumber (cm ⁻¹)	Assignment
~2930	C-H stretch (cyclohexyl)
~2855	C-H stretch (cyclohexyl)
~1700	C=O stretch (imide)
~1450	C-H bend (cyclohexyl)
~828	=C-H bend (maleimide)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **N-Cyclohexylmaleimide** (approximately 10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: -10 to 220 ppm.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Temperature: 298 K.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass selective detector was used for the analysis.

Chromatographic Conditions:

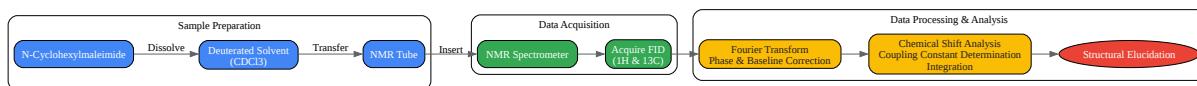
- Column: A suitable capillary column (e.g., HP-5MS).
- Carrier Gas: Helium.

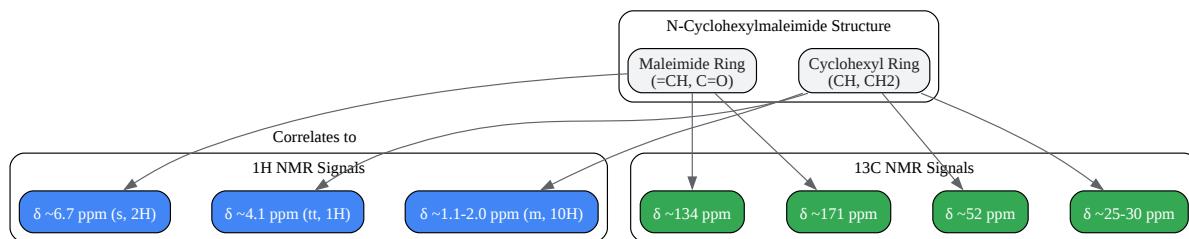
- Injection Mode: Split.
- Temperature Program: An appropriate temperature gradient was used to ensure separation of the analyte from any impurities.

Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-450.

Fourier-Transform Infrared (FT-IR) Spectroscopy


Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was utilized.


Data Acquisition:

- A small amount of the solid **N-Cyclohexylmaleimide** sample was placed directly onto the ATR crystal.
- The spectrum was recorded in the range of 4000-600 cm^{-1} .
- A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the NMR analysis of **N-Cyclohexylmaleimide**.

[Click to download full resolution via product page](#)**Figure 1.** General workflow for NMR analysis of **N-Cyclohexylmaleimide**.[Click to download full resolution via product page](#)**Figure 2.** Correlation of **N-Cyclohexylmaleimide** structure with its NMR signals.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Analysis of N-Cyclohexylmaleimide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155184#spectroscopic-data-for-n-cyclohexylmaleimide-nmr-analysis\]](https://www.benchchem.com/product/b155184#spectroscopic-data-for-n-cyclohexylmaleimide-nmr-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com